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molecular formula C6H12O B8518569 2-Methoxy-3-methyl-1-butene CAS No. 51776-45-5

2-Methoxy-3-methyl-1-butene

Cat. No. B8518569
M. Wt: 100.16 g/mol
InChI Key: KDMASJAWKNAFBX-UHFFFAOYSA-N
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Patent
US05159086

Procedure details

1550 g of ethyl 2-chloroglyoxalate 2,4-dichlorophenylhydrazone are dissolved in 1000 g of 2-methoxy-3-methylbut-1-ene and a total of 600 g of potassium hydrogen-carbonate in 500 ml of water is added continuously at 70°-80° C. such that a pH of about 8-8.5 is always maintained. After a total reaction time of 4 hours, the excess enol ether (465 g) is distilled off and the reaction mixture is adjusted to a pH of 0.5 using 190 ml of hydrochloric acid. After heating to reflux for 1 hour, the mixture is cooled to room temperature and the precipitated crystallizate is filtered off with suction.
Quantity
1550 g
Type
reactant
Reaction Step One
Quantity
1000 g
Type
reactant
Reaction Step One
Quantity
600 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[NH:9][N:10]=[C:11](Cl)[C:12]([O:14][CH2:15][CH3:16])=[O:13].C(=O)([O-])O.[K+].CO[C:25]([CH:27]([CH3:29])[CH3:28])=[CH2:26]>O>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[N:9]1[C:25]([CH:27]([CH3:29])[CH3:28])=[CH:26][C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[N:10]1 |f:1.2|

Inputs

Step One
Name
Quantity
1550 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)NN=C(C(=O)OCC)Cl
Name
Quantity
1000 g
Type
reactant
Smiles
COC(=C)C(C)C
Step Two
Name
Quantity
600 g
Type
reactant
Smiles
C(O)([O-])=O.[K+]
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is always maintained
DISTILLATION
Type
DISTILLATION
Details
After a total reaction time of 4 hours, the excess enol ether (465 g) is distilled off
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After heating
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the precipitated crystallizate is filtered off with suction

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=CC(=C1)Cl)N1N=C(C=C1C(C)C)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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